![molecular formula C7H5ClN2O2 B13034606 4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B13034606.png)
4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of isoxazolo[5,4-b]pyridines, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methylisoxazole with diethyl 2-oxosuccinate in the presence of trifluoroacetic acid, followed by cyclization with sodium ethoxide in alcohol . This method yields the desired compound with moderate efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted isoxazolo[5,4-b]pyridines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the inhibition of key enzymes and modulation of signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates: These compounds share a similar core structure and exhibit comparable biological activities.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds also belong to the class of heterocyclic compounds and have been studied for their diverse applications.
Uniqueness
4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H5ClN2O2 |
|---|---|
Peso molecular |
184.58 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one |
InChI |
InChI=1S/C7H5ClN2O2/c1-3-6-4(8)2-5(11)9-7(6)12-10-3/h2H,1H3,(H,9,11) |
Clave InChI |
KJKXJQUNERONDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(=CC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





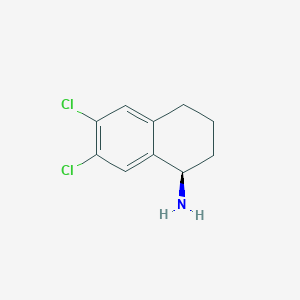
![1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034564.png)
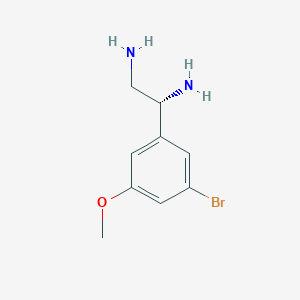

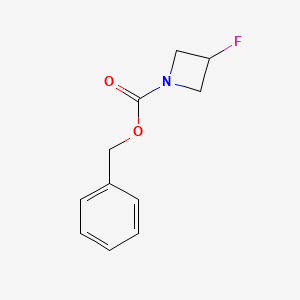
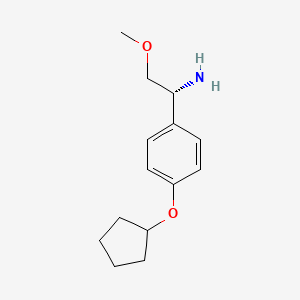
![[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid](/img/structure/B13034588.png)
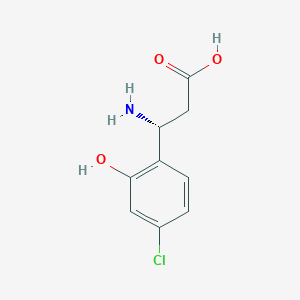

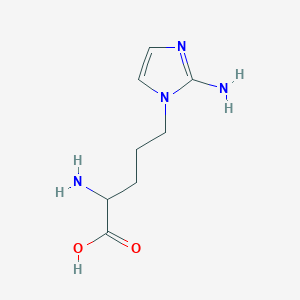
![3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13034616.png)
